Brilacidin Tetrahydrochloride

Antimicrobial Resistance Sexually Transmitted Infections Host Defense Peptide Mimetics

Brilacidin tetrahydrochloride (PMX-30063) is a synthetic, non-peptidic defensin mimetic that disrupts bacterial membranes via depolarization. It exhibits potent activity against Gram-positive and Gram-negative pathogens, including MRSA and ceftriaxone-resistant N. gonorrhoeae, with minimal cross-resistance. Ideal for ocular formulation development, antimicrobial screening, and membrane disruption studies.

Molecular Formula C40H54Cl4F6N14O6
Molecular Weight 1082.7 g/mol
CAS No. 1224095-99-1
Cat. No. B565787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrilacidin Tetrahydrochloride
CAS1224095-99-1
SynonymsPMX 30063 Tetrahydrochloride;  N4,N6-Bis[3-[[5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]-2-[(3R)-3-pyrrolidinyloxy]-5-(trifluoromethyl)phenyl]-4,6-pyrimidinedicarboxamide Hydrochloride
Molecular FormulaC40H54Cl4F6N14O6
Molecular Weight1082.7 g/mol
Structural Identifiers
SMILESC1CNCC1OC2=C(C=C(C=C2NC(=O)C3=CC(=NC=N3)C(=O)NC4=CC(=CC(=C4OC5CCNC5)NC(=O)CCCCN=C(N)N)C(F)(F)F)C(F)(F)F)NC(=O)CCCCN=C(N)N.Cl.Cl.Cl.Cl
InChIInChI=1S/C40H50F6N14O6.4ClH/c41-39(42,43)21-13-25(57-31(61)5-1-3-9-53-37(47)48)33(65-23-7-11-51-18-23)27(15-21)59-35(63)29-17-30(56-20-55-29)36(64)60-28-16-22(40(44,45)46)14-26(34(28)66-24-8-12-52-19-24)58-32(62)6-2-4-10-54-38(49)50;;;;/h13-17,20,23-24,51-52H,1-12,18-19H2,(H,57,61)(H,58,62)(H,59,63)(H,60,64)(H4,47,48,53)(H4,49,50,54);4*1H/t23-,24-;;;;/m1..../s1
InChIKeyQTHBCQCKYVOFDR-PIJQHSLXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brilacidin Tetrahydrochloride (CAS 1224095-99-1): A Synthetic Defensin-Mimetic Antibiotic for Research and Drug Development


Brilacidin Tetrahydrochloride (CAS 1224095-99-1, also known as PMX-30063) is a novel, non-peptidic, synthetic small-molecule antibiotic that mimics the amphiphilic properties and antimicrobial activity of host defense peptides (defensins) [1]. As an arylamide foldamer, it is designed to overcome the limitations of natural antimicrobial peptides (e.g., proteolytic degradation, manufacturing costs) while retaining their broad-spectrum antibacterial and immunomodulatory functions [2]. Brilacidin functions primarily by disrupting bacterial cell membranes, causing rapid depolarization and cell death, and has demonstrated in vitro and in vivo activity against a range of Gram-positive and Gram-negative pathogens, including multidrug-resistant strains [3]. It has been evaluated in multiple Phase 2 clinical trials for indications such as Acute Bacterial Skin and Skin Structure Infections (ABSSSI) and COVID-19 [4].

Why Brilacidin Tetrahydrochloride Cannot Be Substituted by Generic Antibiotics or Natural Host Defense Peptides


Brilacidin Tetrahydrochloride is a structurally unique, non-peptidic arylamide foldamer that is specifically engineered to mimic the function of natural defensins [1]. Substitution with generic antibiotics (e.g., daptomycin, vancomycin) or natural host defense peptides (HDPs) fails because these alternatives possess fundamentally different physicochemical properties, mechanisms of action, and resistance profiles. Natural HDPs suffer from poor metabolic stability, high manufacturing costs, and potential immunogenicity, which Brilacidin's synthetic scaffold was explicitly designed to circumvent [2]. Furthermore, its potent, broad-spectrum membrane-disrupting activity is not a class effect shared by all membrane-active agents; for instance, the depolarization kinetics and downstream transcriptional responses it elicits in *S. aureus* are distinct from those of daptomycin, and it retains activity against certain multidrug-resistant pathogens where other antibiotics are ineffective [3]. The quantitative evidence below delineates these specific, measurable differentiators that inform scientific and procurement decisions.

Quantifiable Differentiation Evidence for Brilacidin Tetrahydrochloride Against Key Comparators


Superior Potency Against Multidrug-Resistant N. gonorrhoeae Compared to Ceftriaxone

Brilacidin demonstrates potent activity against a panel of 22 drug-resistant strains of *Neisseria gonorrhoeae*, with an MIC50 of 4 µg/mL [1]. Critically, brilacidin was shown to be superior to the current drug of choice, ceftriaxone, in eliminating intracellular *N. gonorrhoeae* harbored within endocervical cells [1]. This is a key advantage, as ceftriaxone-resistant strains are an urgent public health threat.

Antimicrobial Resistance Sexually Transmitted Infections Host Defense Peptide Mimetics

High Antiviral Selectivity Index (SI > 300) Against SARS-CoV-2 in Human Lung Cells

Brilacidin exhibits a high Selectivity Index (SI), a measure of a drug's safety margin calculated as the ratio of cytotoxic concentration (CC50) to antiviral potency (IC50). In a human lung epithelial cell line, Brilacidin achieved an SI greater than 300 [1]. Another study using Calu-3 cells reported an SI of 426 (CC50=241 µM / IC50=0.565 µM) [2]. These values are among the highest reported for compounds tested against SARS-CoV-2, with an SI > 100 considered exceptional and most repurposed drugs exhibiting much lower SIs [1].

Antiviral Drug Discovery COVID-19 Therapeutics Host Defense Peptide Mimetics

Comparable Clinical Efficacy to Daptomycin in Phase 2 ABSSSI Trial

In a randomized, double-blind Phase 2 clinical trial for the treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI), Brilacidin demonstrated comparable clinical efficacy to the standard-of-care antibiotic daptomycin [1]. This head-to-head comparison validates the potential of this novel defensin-mimetic to achieve outcomes similar to a well-established, last-resort antibiotic in a relevant clinical setting.

Clinical Trial Skin Infections Antibiotic Development

Distinct Transcriptional Stress Response in S. aureus Differentiates Brilacidin from Daptomycin

While both Brilacidin and daptomycin cause membrane depolarization in *Staphylococcus aureus*, transcriptional profiling reveals that the global response to Brilacidin treatment is distinct. Both drugs induce the upregulation of chaperones and proteases, indicating cytoplasmic protein misfolding stress. However, this stress response is orchestrated mainly by three two-component systems—GraSR, VraSR, and NsaSR—which have been implicated in virulence and drug resistance against other clinically available antibiotics [1]. This suggests that while the initial membrane perturbation is similar, the downstream cellular consequences and resistance pathways may differ.

Mechanism of Action Transcriptomics Antibiotic Resistance

Broad-Spectrum In Vitro Antifungal Activity Against WHO Priority Pathogens

Brilacidin demonstrates in vitro antifungal activity at low concentrations against a diverse panel of 40 clinical isolates representing 20 fungal species highlighted by the World Health Organization as problem human pathogens [1]. Notably, Brilacidin has been shown to potentiate the antifungal activity of ibrexafungerp against *Aspergillus fumigatus* and of caspofungin against *A. fumigatus*, *Candida albicans*, and *C. auris*, indicating synergistic potential [2]. This broad antifungal activity is not commonly associated with traditional antibacterial agents.

Antifungal Drug Discovery Broad-Spectrum Activity Host Defense Peptide Mimetics

Minimal Ocular Irritation at 0.5% Concentration in Rabbit Eye Toxicity Model

In a New Zealand White rabbit ocular toxicity model, 0.5% Brilacidin was found to have minimal irritation after seven topical administrations over three hours, with a Maximum Mean Total Score (MMTS) of 6.5 [1]. This is a favorable safety profile compared to higher concentrations, with 1% Brilacidin showing mild irritation (MMTS=23.0) and 0.1% Brilacidin being virtually non-irritating (MMTS=2.0).

Ocular Toxicology Topical Formulation Antibiotic Safety

Key Research and Industrial Application Scenarios for Brilacidin Tetrahydrochloride


Development of Novel Anti-Gonococcal Therapeutics Targeting Multidrug-Resistant Strains

Based on its superior activity against intracellular *N. gonorrhoeae* and its potency against ceftriaxone-resistant strains (MIC50 of 4 µg/mL), Brilacidin is a prime candidate for research into next-generation treatments for gonorrhea, a CDC-classified urgent public health threat. Procurement is justified for labs focused on antimicrobial resistance and sexually transmitted infection drug discovery [1].

Broad-Spectrum Antiviral Research and Development for Coronaviruses and Other Enveloped Viruses

The exceptional Selectivity Index (>300) against SARS-CoV-2, combined with its proposed mechanism of blocking viral entry, positions Brilacidin as a valuable tool for studying host-directed antiviral strategies. Its high SI suggests a favorable safety margin, making it suitable for in vivo antiviral efficacy and toxicity studies [2][3].

Investigating Mechanisms of Antibiotic Action and Resistance via Comparative Transcriptomics

Brilacidin's distinct transcriptional stress response in *S. aureus*, involving the GraSR/VraSR/NsaSR two-component systems, makes it a unique probe for dissecting bacterial membrane stress pathways. Researchers studying the evolution of antibiotic resistance and the development of novel membrane-targeting agents will find Brilacidin invaluable for comparative studies with daptomycin and other antimicrobial peptides [4].

Antifungal Drug Discovery and Synergy Studies Against WHO Priority Fungal Pathogens

The documented in vitro antifungal activity of Brilacidin against a wide range of clinically relevant fungi, including its synergistic effects with caspofungin and ibrexafungerp, supports its use in antifungal drug discovery programs. It is particularly relevant for research into difficult-to-treat pathogens like *Candida auris* and *Aspergillus fumigatus* [5][6].

Topical Formulation Development for Ophthalmic and Dermal Infections

The favorable ocular irritation profile of a 0.5% Brilacidin formulation (MMTS=6.5) and its demonstrated efficacy in a rabbit keratitis model support its use in the development of topical treatments for bacterial eye infections. This application leverages its broad-spectrum activity and low potential for local toxicity [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brilacidin Tetrahydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.